![molecular formula C16H22BrFN2O2 B1403063 Tert-butyl 4-(4-bromo-2-fluorobenzyl)piperazine-1-carboxylate CAS No. 1260809-13-9](/img/structure/B1403063.png)
Tert-butyl 4-(4-bromo-2-fluorobenzyl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(4-bromo-2-fluorobenzyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C16H22BrFN2O2 . It has a molecular weight of 359.24 . This compound is used as an intermediate in the synthesis of other complex molecules .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, derivatives of N-Boc piperazine, such as tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4- (2-hydrazino-2-oxoethyl)piperazine-1-carboxylate, have been synthesized and characterized by FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies .Molecular Structure Analysis
The molecular structure of Tert-butyl 4-(4-bromo-2-fluorobenzyl)piperazine-1-carboxylate is characterized by the presence of a piperazine ring, a tert-butyl group, a carboxylate group, and a 4-bromo-2-fluorobenzyl group .Physical And Chemical Properties Analysis
Tert-butyl 4-(4-bromo-2-fluorobenzyl)piperazine-1-carboxylate is a solid at room temperature . It has a molecular weight of 359.24 . The compound should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of “Tert-butyl 4-(4-bromo-2-fluorobenzyl)piperazine-1-carboxylate”, focusing on various unique applications:
Kinase Inhibition
This compound serves as an important intermediate in the production process of Vandetanib , which is a kinase inhibitor for several cell receptors, including VEGFR, EGFR, and RET-tyrosine kinase .
Organic Synthesis Building Block
Piperazine derivatives are known to be useful building blocks in the synthesis of novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
Precursor to Biologically Active Compounds
It can potentially serve as a precursor to biologically active natural products like Indiacen A and Indiacen B, which are synthesized from similar compounds .
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
tert-butyl 4-[(4-bromo-2-fluorophenyl)methyl]piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrFN2O2/c1-16(2,3)22-15(21)20-8-6-19(7-9-20)11-12-4-5-13(17)10-14(12)18/h4-5,10H,6-9,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSTXYHOTCNCFHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=C(C=C(C=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(4-bromo-2-fluorobenzyl)piperazine-1-carboxylate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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